1-(Thiazol-2-yl)pyrrolidin-2-one

概要

説明

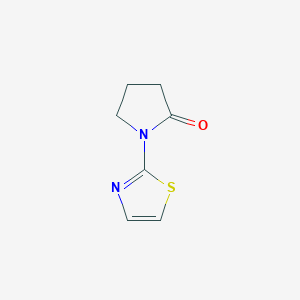

1-(Thiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a thiazole ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant properties .

作用機序

Target of Action

1-(Thiazol-2-yl)pyrrolidin-2-one, also known as 1-(1,3-thiazol-2-yl)pyrrolidin-2-one, has been evaluated for its anticonvulsant activity It’s worth noting that many anticonvulsant drugs work by enhancing the actions of gamma-aminobutyric acid (gaba), an inhibitory neurotransmitter, or reducing the actions of excitatory neurotransmitters such as glutamate .

Mode of Action

The compound’s anticonvulsant activity was established in three seizure models: ptz, picrotoxin, and mes . This suggests that the compound may interact with its targets to modulate neural discharges, thereby controlling seizures.

Biochemical Pathways

Given its anticonvulsant activity, it can be inferred that the compound likely influences the pathways involving gaba and glutamate, two key neurotransmitters involved in seizure activity .

Pharmacokinetics

A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been considered in its evaluation as an anticonvulsant.

Result of Action

The most active compound of the series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing a PTZ effect dose (ED 50) value of 18.4 mg/kg in mice . This indicates that the compound has a significant anticonvulsant effect.

生化学分析

Biochemical Properties

1-(Thiazol-2-yl)pyrrolidin-2-one may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and can vary depending on the context . This compound has been shown to have anticonvulsant activity, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . The most active compound of the series was 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing a PTZ effect dose (ED 50) value of 18.4 mg/kg in mice .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)pyrrolidin-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate thiazole and pyrrolidinone precursors under controlled conditions. For instance, the reaction between 2-aminothiazole and succinic anhydride in the presence of a dehydrating agent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

化学反応の分析

Types of Reactions: 1-(Thiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of halogenated thiazole derivatives.

科学的研究の応用

Structural Characteristics

1-(Thiazol-2-yl)pyrrolidin-2-one features a pyrrolidine ring fused with a thiazole moiety. The thiazole ring contains nitrogen and sulfur atoms, which contribute to the compound's unique chemical properties. The presence of a carbonyl group adjacent to the nitrogen atom of the pyrrolidine enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's structural features allow it to disrupt microbial cell functions, making it a candidate for further exploration in pharmaceutical formulations aimed at treating infections.

Anticancer Properties

Several studies have highlighted the anticancer activity of this compound. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation. This property positions the compound as a promising lead in cancer drug development.

Neuroprotective Effects

The neuroprotective potential of this compound has been examined in models of neurodegenerative diseases. Preliminary findings suggest that it may mitigate oxidative stress and inflammation in neuronal cells, indicating its potential use in treating conditions such as Alzheimer's and Parkinson's disease.

類似化合物との比較

1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Exhibits similar anticonvulsant activity but with different potency and toxicity profiles.

2-(Thiazol-2-yl)isoindoline-1,3-dione: Another thiazole-based compound with potential anticonvulsant properties.

Uniqueness: 1-(Thiazol-2-yl)pyrrolidin-2-one is unique due to its specific structural features that confer distinct biological activities. Its combination of a thiazole ring with a pyrrolidinone moiety allows for versatile chemical modifications and interactions with various biological targets .

生物活性

1-(Thiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with a thiazole moiety. The thiazole ring contains nitrogen and sulfur atoms, which contribute to its unique chemical properties. The compound's molecular formula is CHNOS, indicating the presence of both heteroatoms and a carbonyl group adjacent to the nitrogen atom in the pyrrolidine structure.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. In vitro studies have indicated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential for development into new antimicrobial therapies.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro cytotoxicity assays were conducted against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated that the compound exhibits dose-dependent cytotoxic effects on these cell lines:

| Cell Line | IC (µM) |

|---|---|

| HepG2 | 15 |

| HT-29 | 20 |

| MCF-7 | 25 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. It has shown promise in models of neurodegenerative diseases, with evidence suggesting that it can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to the compound's ability to modulate antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels in neuronal cultures .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Global Journal of Science Frontier Research evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results confirmed its effectiveness against multiple bacterial strains, supporting its potential application in treating infections caused by resistant bacteria .

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on the cytotoxic effects against cancer cell lines, researchers synthesized several thiazole derivatives and tested their activity against MCF-7 cells. They found that this compound had one of the lowest IC values among tested compounds, indicating strong anticancer potential .

特性

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-6-2-1-4-9(6)7-8-3-5-11-7/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPIBVRMSCXUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。